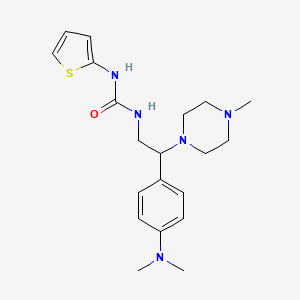

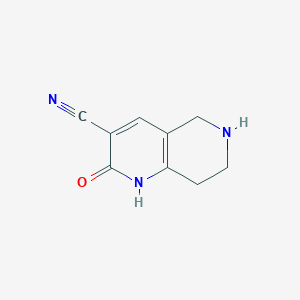

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is a chemical compound with the molecular formula C9H9N3O . It is also known as 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

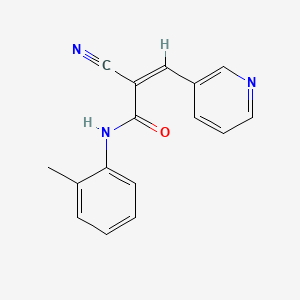

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O.ClH/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13;/h3,11H,1-2,5H2,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用

Alzheimer's Disease Therapy : A derivative, 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one, demonstrates potential as a non-hepatotoxic, antioxidant agent with moderate human acetylcholinesterase inhibition, suggesting applications in Alzheimer's disease therapy (Balmori et al., 2017).

Serotonin 5-HT3 Receptor Antagonists : The microwave-assisted synthesis of related compounds showed potential as serotonin 5-HT3 receptor antagonists. This could be useful in treating conditions related to serotonin imbalance, such as anxiety and depression (Mahesh et al., 2004).

Synthesis Techniques : A novel procedure for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives was developed, providing new methods in the field of organic synthesis (Singh & Lesher, 1990).

Corrosion Inhibition : Naphthyridine derivatives were investigated for their corrosion inhibition efficiencies on mild steel in hydrochloric acid, demonstrating potential applications in industrial maintenance and protection (Singh et al., 2016).

Fluorescence Properties : Certain naphthyridine-containing compounds were synthesized and their fluorescence properties were studied, showing potential applications in the development of organic fluorescent materials (Wu et al., 2010).

Dye-Sensitized Solar Cells : Naphthyridine coordinated ruthenium (II) complexes were synthesized and shown to be applicable in dye-sensitized solar cells, indicating a role in renewable energy technologies (Anandan et al., 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

作用機序

Target of Action

Compounds containing the 1,6-naphthyridine core have been extensively used in treating various types of cancers, and as potential inhibitors of topo-i, mtor, p38 mitogen-activated protein kinase, c-met kinase, spleen tyrosine kinase (syk), proteasome .

Mode of Action

It’s known that naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This structure may allow the compound to interact with its targets in a unique way, leading to its biological effects.

Biochemical Pathways

Given the known targets of similar compounds, it’s likely that this compound affects pathways related to cell growth and proliferation, potentially making it useful in the treatment of cancer .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may affect its bioavailability and distribution within the body.

Result of Action

Given the known targets of similar compounds, it’s likely that this compound has antitumor or anti-proliferative activity .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile include temperature and storage conditions . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

特性

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h3,11H,1-2,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVRQIWIPOMDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC(=O)C(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190440-62-0 |

Source

|

| Record name | 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2882648.png)

![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)

![4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2882654.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2882657.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2882659.png)

![4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2882663.png)